4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known as FP-Me, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
A study by Kuş et al. (2009) reports on the synthesis and antimicrobial evaluation of benzamides, including compounds similar to the specified chemical. Compound 20, closely related to the target chemical, exhibited notable antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Alzheimer's Disease Research
In Alzheimer's disease research, a derivative of this compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was utilized as a molecular imaging probe. This probe, in conjunction with positron emission tomography (PET), helped in quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients (Kepe et al., 2006).
Novel Amide Synthesis
Research by Koroleva et al. (2011) involves the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which is a part of the structure of the mentioned compound. This study contributes to the broader understanding of the chemical synthesis and variations of benzamides.
Microwave Heating in Synthesis
Menteşe et al. (2015) explored the use of microwave heating in the synthesis of benzimidazoles, including derivatives of the specified compound. This approach offers a rapid and efficient method for synthesizing such compounds, potentially impacting various fields of medicinal chemistry (Menteşe et al., 2015).
Fries Rearrangement Study
Moreno-Fuquen et al. (2019) conducted a study involving the Fries rearrangement under catalyst- and solvent-free conditions, using a compound structurally similar to the one . This research provides insight into new synthetic methodologies for related compounds (Moreno-Fuquen et al., 2019).
Melatonin Receptor Ligands
A series of acylamides, including derivatives of the specified compound, was synthesized and evaluated for their binding affinity at melatonin receptors. This research by Mesangeau et al. (2011) contributes to the development of selective melatonin receptor ligands, potentially useful in sleep and circadian rhythm disorders.
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
These can include direct binding to the target, causing a conformational change that affects the target’s function .
Biochemical Pathways
Indole derivatives are known to impact a broad range of biochemical pathways due to their ability to interact with multiple targets . The downstream effects of these interactions can vary widely depending on the specific targets and the biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
4-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O/c1-24-10-12-25(13-11-24)19(15-2-6-17(21)7-3-15)14-23-20(26)16-4-8-18(22)9-5-16/h2-9,19H,10-14H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOBDWHPFGJXEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.